molecular formula C10H9ClN4 B8483958 6-(2-chloropyridin-3-yl)-N-methylpyrimidin-4-amine

6-(2-chloropyridin-3-yl)-N-methylpyrimidin-4-amine

Cat. No. B8483958
M. Wt: 220.66 g/mol
InChI Key: CIVYDCIARAFRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-chloropyridin-3-yl)-N-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C10H9ClN4 and its molecular weight is 220.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2-chloropyridin-3-yl)-N-methylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-chloropyridin-3-yl)-N-methylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(2-chloropyridin-3-yl)-N-methylpyrimidin-4-amine

Molecular Formula

C10H9ClN4

Molecular Weight

220.66 g/mol

IUPAC Name

6-(2-chloropyridin-3-yl)-N-methylpyrimidin-4-amine

InChI

InChI=1S/C10H9ClN4/c1-12-9-5-8(14-6-15-9)7-3-2-4-13-10(7)11/h2-6H,1H3,(H,12,14,15)

InChI Key

CIVYDCIARAFRFG-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=NC(=C1)C2=C(N=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-6-(2-chloro-pyridin-3-yl)-pyrimidine (450 mg, 1.99 mmol), methylamine hydrochloride (202 mg, 2.99 mmol), K2CO3 (550 mg, 3.98 mmol) and DMSO (3.0 mL) were combined. The mixture was heated overnight at 80° C. in a sealed tube. The cooled mixture was diluted with water (300 mL) and the resulting solid was filtered, washed with water and dried to yield the title compound. MS m/z=221 [M+1]+. Calc'd for C10H9ClN4: 220.66.
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
202 mg
Type
reactant
Reaction Step Two
Name
Quantity
550 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

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